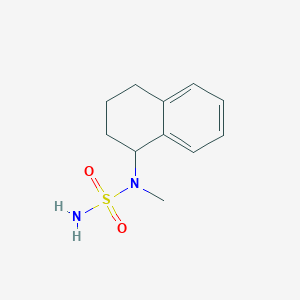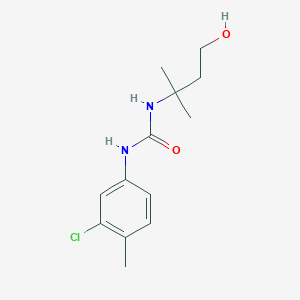
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea is a synthetic organic compound It is characterized by the presence of a chlorinated aromatic ring, a urea moiety, and a hydroxy-substituted alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-hydroxy-2-methylbutan-2-amine.
Formation of Urea Linkage: The aniline derivative is reacted with an isocyanate derivative of the hydroxy-substituted amine under controlled conditions to form the urea linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO₄ (Potassium permanganate).
Reduction: H₂ gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully hydrogenated aromatic ring.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxybutyl)urea: Lacks the additional methyl group on the butyl chain.
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylpentan-2-yl)urea: Has an extended alkyl chain.
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)thiourea: Contains a sulfur atom in place of the oxygen in the urea linkage.
Uniqueness
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxy group and a chlorinated aromatic ring provides a versatile platform for further chemical modifications.
Propiedades
Fórmula molecular |
C13H19ClN2O2 |
|---|---|
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea |
InChI |
InChI=1S/C13H19ClN2O2/c1-9-4-5-10(8-11(9)14)15-12(18)16-13(2,3)6-7-17/h4-5,8,17H,6-7H2,1-3H3,(H2,15,16,18) |
Clave InChI |
SQJZUAAGWQCKRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC(C)(C)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


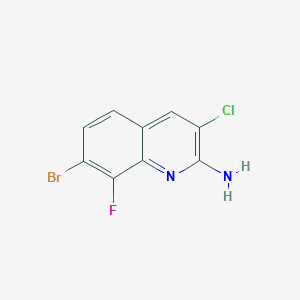

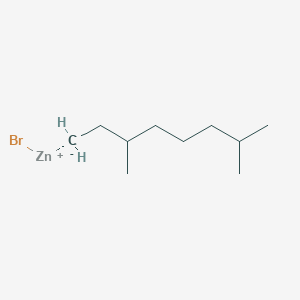
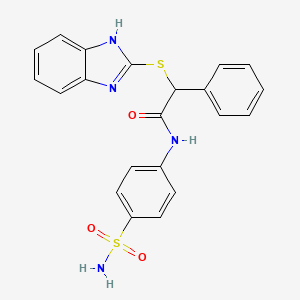
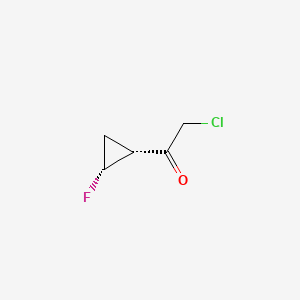
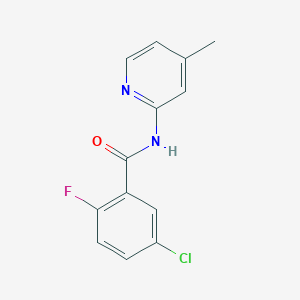

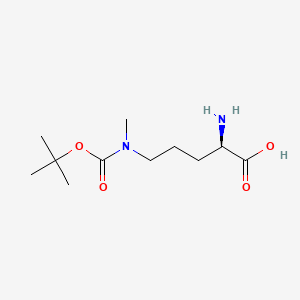
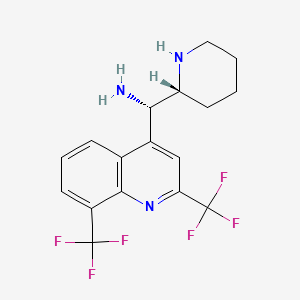
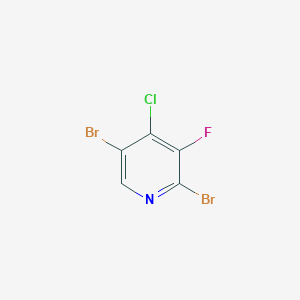
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
![N-ethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14893317.png)
